N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a fluorine atom and a methoxyphenyl group, an azetidine ring, and a pyrazole carboxamide moiety
Preparation Methods
The synthesis of N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrimidine ring. The synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as heating with a base or acid catalyst.
Introduction of the Fluorine and Methoxyphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Azetidine Ring: This step may involve cyclization reactions using suitable reagents and conditions.
Attachment of the Pyrazole Carboxamide Moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium on carbon, and specific temperature and pressure conditions.
Scientific Research Applications
N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) in the formulation of drugs for treating various diseases.
Chemical Biology: The compound can be used as a tool to study biological pathways and mechanisms at the molecular level.
Mechanism of Action
The mechanism of action of N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
- N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethylimidazole-4-carboxamide
- N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethylpyrazole-4-sulfonamide
- N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide
These compounds share similar structural features but differ in specific functional groups or substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic benefits.
Properties
IUPAC Name |
N-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c1-25-9-14(8-24-25)20(28)26(2)15-10-27(11-15)19-17(21)18(22-12-23-19)13-4-6-16(29-3)7-5-13/h4-9,12,15H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKNCDKNOXRVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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